tert-butyl N-(4-bromo-3-chlorophenyl)carbamate tert-butyl N-(4-bromo-3-chlorophenyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13584072
InChI: InChI=1S/C11H13BrClNO2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15)
SMILES: CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)Cl
Molecular Formula: C11H13BrClNO2
Molecular Weight: 306.58 g/mol

tert-butyl N-(4-bromo-3-chlorophenyl)carbamate

CAS No.:

Cat. No.: VC13584072

Molecular Formula: C11H13BrClNO2

Molecular Weight: 306.58 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-(4-bromo-3-chlorophenyl)carbamate -

Specification

Molecular Formula C11H13BrClNO2
Molecular Weight 306.58 g/mol
IUPAC Name tert-butyl N-(4-bromo-3-chlorophenyl)carbamate
Standard InChI InChI=1S/C11H13BrClNO2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15)
Standard InChI Key RMEYTKODWQFCLB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)Cl
Canonical SMILES CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a tert-butyl group (-C(CH₃)₃) attached to a carbamate moiety (-OC(=O)NH-), which is further linked to a 4-bromo-3-chlorophenyl ring. The molecular formula is C₁₁H₁₃BrClNO₂, with a molecular weight of 306.58 g/mol . Key structural features include:

  • Halogen substituents: Bromine (4-position) and chlorine (3-position) on the phenyl ring, which influence reactivity and intermolecular interactions.

  • Steric bulk: The tert-butyl group enhances solubility in organic solvents while providing steric protection to the carbamate nitrogen.

Physical Properties

PropertyValueSource
Melting Point103–106 °C (lit.)
Boiling Point281.1 ± 23.0 °C (predicted)
Density1.398 g/cm³
pKa12.99 ± 0.70 (predicted)
The compound’s stability under standard conditions (storage at 2–8°C) and moderate solubility in polar aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) make it suitable for synthetic applications .

Synthesis Methods

Conventional Synthesis

The most common route involves reacting tert-butyl carbamate with 4-bromo-3-chloroaniline in the presence of a base (e.g., sodium hydride or potassium carbonate) and a solvent such as DCM or THF. Key steps include:

  • Deprotonation: The base abstracts a proton from the aniline’s amino group.

  • Nucleophilic attack: The deprotonated amine attacks the carbonyl carbon of tert-butyl carbamate.

  • Work-up: Aqueous extraction and recrystallization yield the pure product with >95% purity .

Green Chemistry Approaches

Recent advances emphasize solvent-free or eco-friendly methods. For example, glycerol has been employed as a recyclable solvent for N-Boc protection reactions, achieving comparable yields (90–95%) while reducing environmental impact . This method avoids toxic solvents and simplifies purification.

Challenges and Optimizations

  • By-product formation: Competing reactions, such as over-alkylation, are mitigated by controlling stoichiometry (1:1 ratio of aniline to carbamate).

  • Scale-up: Industrial production uses continuous flow reactors to enhance efficiency and consistency.

Applications in Medicinal Chemistry

Intermediate in Drug Synthesis

The compound serves as a precursor to biaryl derivatives via Suzuki-Miyaura cross-coupling. For example, reaction with phenylboronic acid yields 4-bromo-3-chlorobiphenylcarbamate, a scaffold for kinase inhibitors .

Prodrug Development

The tert-butyl carbamate group acts as a protecting group for amines, enabling controlled release in prodrug formulations. Deprotection under acidic conditions (e.g., HCl in dioxane) regenerates the free amine, enhancing bioavailability .

Comparison with Analogous Compounds

CompoundMolecular FormulaSubstituentsKey Application
tert-Butyl N-(4-bromophenyl)carbamateC₁₁H₁₄BrNO₂4-BrSuzuki coupling
Benzyl N-(4-bromo-3-chlorophenyl)carbamateC₁₄H₁₁BrClNO₂4-Br, 3-Cl, benzylAntimicrobial agents
Methyl N-(4-bromo-3-fluorophenyl)carbamateC₈H₇BrFNO₂4-Br, 3-FHerbicides
The 3-chloro substituent in the target compound enhances electrophilicity compared to fluorine or methyl analogs, facilitating nucleophilic aromatic substitution reactions .

Future Directions

Exploration of Biological Targets

  • Kinase inhibition: Molecular docking studies suggest potential interaction with EGFR and BRAF kinases .

  • Neuroprotective agents: Modulation of NMDA receptors via carbamate derivatives is under investigation .

Synthetic Innovations

  • Photocatalytic deprotection: Using visible light to cleave the tert-butyl group could improve reaction efficiency .

  • Polymer-supported synthesis: Immobilizing intermediates on resins may enable high-throughput production .

Environmental Considerations

Developing biodegradable derivatives and optimizing solvent-recovery systems will align synthesis with green chemistry principles .

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